Sodium 4-bromobutane-1-sulphonate
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Overview
Description
Sodium 4-bromobutane-1-sulphonate is an organic compound with the molecular formula C4H8BrNaO3S. It is a white crystalline solid that is highly soluble in water and stable at room temperature . This compound is commonly used as a reagent in organic synthesis and has various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-bromobutane-1-sulphonate can be synthesized through the reaction of 4-bromobutane with sodium bisulfite. The reaction typically involves heating 4-bromobutane with an aqueous solution of sodium bisulfite under reflux conditions . The reaction proceeds as follows:
C4H9Br+NaHSO3→C4H8BrNaO3S+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified through crystallization and filtration .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, cyanide ions, or amines.
Reduction Reactions: The compound can be reduced to 4-butanesulfonic acid using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines.
Major Products Formed:
Scientific Research Applications
Sodium 4-bromobutane-1-sulphonate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 4-bromobutane-1-sulphonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce sulfonate groups into organic molecules .
Comparison with Similar Compounds
- Sodium 4-chlorobutane-1-sulphonate
- Sodium 4-iodobutane-1-sulphonate
- Sodium 4-fluorobutane-1-sulphonate
Comparison: Sodium 4-bromobutane-1-sulphonate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro and iodo analogs, the bromine derivative offers moderate reactivity, making it suitable for a wide range of applications. The fluoro analog, while less reactive, is more stable and less commonly used in synthetic applications .
Properties
CAS No. |
53535-08-3 |
---|---|
Molecular Formula |
C4H9BrNaO3S |
Molecular Weight |
240.07 g/mol |
IUPAC Name |
sodium;4-bromobutane-1-sulfonate |
InChI |
InChI=1S/C4H9BrO3S.Na/c5-3-1-2-4-9(6,7)8;/h1-4H2,(H,6,7,8); |
InChI Key |
OLZGCIAQUQPUMQ-UHFFFAOYSA-N |
SMILES |
C(CCBr)CS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C(CCBr)CS(=O)(=O)O.[Na] |
53535-08-3 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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